molecular formula C17H13N3O3S2 B2418655 (E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide CAS No. 392325-85-8

(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B2418655
CAS No.: 392325-85-8
M. Wt: 371.43
InChI Key: BYJICIQXHSWXLJ-RUDMXATFSA-N
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Description

(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a benzo[d]thiazole ring substituted with a methylthio group and a nitrophenyl group attached to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methyl iodide.

    Acrylamide Formation: The acrylamide moiety is formed by reacting the benzo[d]thiazole derivative with acryloyl chloride in the presence of a base such as triethylamine.

    Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent like nitric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The acrylamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid

    Substitution: Amines, thiols, bases like triethylamine

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted acrylamides

Scientific Research Applications

(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-aminophenyl)acrylamide: Similar structure but with an amino group instead of a nitro group.

    (E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-methoxyphenyl)acrylamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide is unique due to the presence of both a nitro group and a methylthio group, which confer distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

(E)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c1-24-17-19-14-8-5-12(10-15(14)25-17)18-16(21)9-4-11-2-6-13(7-3-11)20(22)23/h2-10H,1H3,(H,18,21)/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJICIQXHSWXLJ-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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